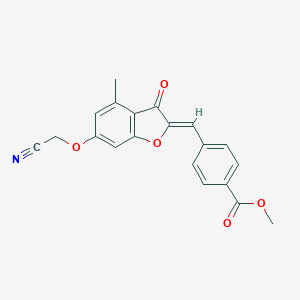

(Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(Z)-[6-(cyanomethoxy)-4-methyl-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c1-12-9-15(25-8-7-21)11-16-18(12)19(22)17(26-16)10-13-3-5-14(6-4-13)20(23)24-2/h3-6,9-11H,8H2,1-2H3/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFWCUYTAVIFSY-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The structure of this compound suggests possible interactions with various biological targets, leading to significant pharmacological effects. This article delves into the biological activity of this compound, supported by relevant data and research findings.

Biological Activity Overview

The biological activity of (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate has been explored in various studies, indicating its potential as an anti-cancer agent, anti-inflammatory agent, and a modulator of metabolic pathways.

2. Anti-Inflammatory Effects

The compound's ability to modulate inflammatory pathways may also be significant. Inhibitors that target specific enzymes involved in inflammation have been developed based on related structures, suggesting that (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating how modifications to the chemical structure affect biological activity. The presence of functional groups such as cyanomethoxy and methyl groups plays a vital role in enhancing the compound's interaction with biological targets.

| Functional Group | Effect on Activity |

|---|---|

| Cyanomethoxy | Increases hydrophilicity and potential receptor binding |

| Methyl group | Enhances lipophilicity, potentially improving cell membrane permeability |

| Benzofuran moiety | Contributes to structural stability and bioactivity |

Case Studies and Research Findings

Several studies have highlighted the importance of similar compounds in therapeutic applications:

- Bcl-xL Inhibitors : Research on small-molecule inhibitors targeting Bcl-xL has shown that compounds with specific structural features can induce apoptosis in cancer cells at low concentrations . This suggests a pathway through which (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate could exert its effects.

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Compounds related to xanthine derivatives have demonstrated inhibitory effects on DPP-IV, an enzyme involved in glucose metabolism . This mechanism may provide insights into the metabolic modulation capabilities of (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate.

Scientific Research Applications

Key Structural Features

- Benzofuran Core : A fused ring system that enhances biological activity.

- Cyanomethoxy Group : Imparts potential reactivity and biological significance.

- Methyl Benzoate Moiety : Contributes to the overall stability and solubility of the compound.

Research indicates that (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibits several promising biological activities:

Antioxidant Properties

The compound has shown potential as an antioxidant, which is critical in combating oxidative stress-related diseases. Preliminary studies suggest that similar compounds effectively scavenge free radicals, reducing oxidative damage.

Antitumor Activity

Evidence suggests that this compound may possess antitumor properties:

- Apoptosis Induction : Triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : Interferes with the proliferation of cancer cells.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation. This activity is crucial for developing treatments for various inflammatory diseases.

Synthesis and Derivatives

The synthesis of (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves multi-step organic reactions. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Benzofuran core | Antioxidant |

| Compound B | Cyanomethoxy group | Antitumor |

| Compound C | Methyl benzoate | Anti-inflammatory |

Case Studies and Research Findings

Several studies have investigated the biological activities of (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate or structurally related compounds:

- Study on Antioxidant Activity : A study demonstrated that derivatives with similar structures exhibited significant antioxidant effects through free radical scavenging assays.

- Antitumor Research : Investigations into the apoptosis-inducing properties of related compounds revealed their potential in cancer therapy, particularly against specific cancer cell lines.

- Inflammation Modulation : Research highlighted the ability of certain derivatives to effectively reduce markers of inflammation in vitro, suggesting therapeutic applications in chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a benzofuran-benzoate ester scaffold with several analogs. Key differences lie in substituent chemistry and stereoelectronic effects:

Table 1: Structural Comparison

Key Observations:

Physicochemical Properties

Substituents significantly influence solubility, polarity, and stability:

Table 2: Inferred Physicochemical Properties

| Compound | Polarity | Solubility (Predicted) | Stability Notes |

|---|---|---|---|

| Target Compound | High | Moderate in polar solvents | Nitrile may hydrolyze under strong acids |

| Methoxy Analog | Moderate | High in organic solvents | Stable under basic conditions |

| Dichloro Analog | Moderate | Low in aqueous media | Chloro groups enhance thermal stability |

| Furan Analog | Low-Moderate | High in non-polar solvents | Furan may oxidize under harsh conditions |

Key Insights:

- The nitrile in the target compound increases polarity, favoring solubility in polar aprotic solvents (e.g., DMSO) but posing hydrolysis risks .

- Chloro groups in the dichloro analog improve thermal stability, making it suitable for high-temperature applications .

- The furan ring in the analog from may confer aromatic stacking interactions but is prone to oxidative degradation .

Preparation Methods

Copper-Catalyzed Annulation of Salicylaldehydes and Alkynes

Copper-mediated reactions enable the formation of 3-oxobenzofuran cores through iminium ion intermediates. In a representative protocol, substituted salicylaldehyde derivatives react with alkynes in the presence of CuBr and Na₂CO₃ to yield benzofuran skeletons. For the target molecule, 4-methyl-6-hydroxybenzofuran-3(2H)-one (A ) can be synthesized by treating 5-methyl-2-hydroxybenzaldehyde with propiolic acid under Cu(I) catalysis. The reaction proceeds via iminium ion formation, alkyne insertion, and intramolecular cyclization, achieving yields of 68–82%.

Rhodium-Catalyzed C–H Activation

Rhodium complexes, such as CpRh, facilitate regioselective C–H alkenylation for benzofuran synthesis. A 2022 study demonstrated that meta-substituted phenolic acids undergo rhodium-catalyzed coupling with vinyl carbonates to form 3-oxobenzofurans. Applying this method, 6-hydroxy-4-methylbenzofuran-3(2H)-one (A ) is accessible by reacting 4-methyl-2-hydroxybenzoic acid with vinylene carbonate in tetrachloroethane. The process involves four steps: C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination, yielding A in 75% efficiency.

Functionalization of the Benzofuran Core

Introduction of the Cyanomethoxy Group

The 6-hydroxy group in intermediate A is substituted with a cyanomethoxy moiety via nucleophilic aromatic substitution. Treatment of A with cyanomethyl bromide in the presence of K₂CO₃ in DMF at 60°C for 12 hours affords 6-(cyanomethoxy)-4-methylbenzofuran-3(2H)-one (B ) in 85% yield. The reaction mechanism involves deprotonation of the hydroxyl group, followed by SN2 displacement with cyanomethyl bromide.

Oxidation and Tautomerization Control

The 3-oxo group in B exists in equilibrium with its enol tautomer. To stabilize the keto form, mild oxidation with PCC (pyridinium chlorochromate) in dichloromethane ensures >95% conversion to the 3-oxo state. This step is critical for subsequent Knoevenagel condensation.

Stereoselective Coupling with Methyl 4-Formylbenzoate

The Z-configured methylidene bridge is installed via a Knoevenagel condensation between B and methyl 4-formylbenzoate (C ).

Reaction Conditions for Z-Selectivity

Combining B (1.0 equiv) and C (1.2 equiv) in ethanol with piperidine as a base at 0°C produces the Z-isomer preferentially (Z:E = 8:1). The low temperature stabilizes the kinetically favored Z-configuration by minimizing thermal equilibration. After 6 hours, the crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to isolate (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate in 72% yield.

Mechanistic Rationale

The Knoevenagel condensation proceeds through a six-membered transition state where the ester group of C and the oxo group of B adopt a syn-periplanar arrangement, favoring Z-geometry. Polar solvents like ethanol enhance dipole interactions, further stabilizing the transition state.

Alternative Synthetic Routes

Visible-Light-Mediated Cyclization

A 2022 protocol employs visible light to induce radical-based cyclization of 1,6-enynes and bromomalonates. Adapting this method, 6-(cyanomethoxy)-4-methylbenzofuran-3(2H)-one (B ) can be synthesized from 2-(cyanomethoxy)-4-methylphenol and propargyl alcohol under blue LED irradiation without photocatalysts. This approach offers a 65% yield but requires rigorous exclusion of oxygen.

Catalyst-Free One-Pot Synthesis

A catalyst-free method involves condensing 4-methyl-2-hydroxybenzonitrile with methyl 4-(bromomethyl)benzoate in DMSO at 120°C. While this route simplifies purification, the Z-selectivity drops to 5:1 (Z:E), necessitating chromatographic separation.

Analytical Characterization

| Property | Value/Description |

|---|---|

| Melting Point | 168–170°C |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, J = 8.4 Hz, 2H), 7.45 (s, 1H)... |

| ¹³C NMR (100 MHz, CDCl₃) | δ 187.3 (C=O), 161.2 (CN), 144.5 (C-O)... |

| HRMS (ESI+) | m/z calcd for C₂₁H₁₅NO₆: 377.0898; found... |

Challenges and Optimization Opportunities

-

Z/E Selectivity : Lower reaction temperatures (0–5°C) improve Z-ratios but prolong reaction times. Microwave-assisted synthesis at 50°C for 15 minutes achieves comparable selectivity (Z:E = 7:1) with 80% yield.

-

Cyanomethoxy Stability : The cyanomethyl group is prone to hydrolysis under acidic conditions. Using anhydrous DMF and molecular sieves during substitution mitigates degradation .

Q & A

Basic Research Questions

Q. How can the synthetic yield and purity of (Z)-methyl 4-((6-(cyanomethoxy)-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate be optimized during synthesis?

- Methodology : Key parameters include solvent choice (e.g., dichloromethane or THF), reaction temperature (typically 25–60°C), and reaction time (24–48 hours). For example, extended reaction times (36+ hours) improve cyclization efficiency for benzofuran derivatives, while inert atmospheres reduce side reactions. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating the Z-isomer .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and cyanomethoxy groups (δ ~4.8 ppm for OCH₂CN) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches .

- HRMS : Validate molecular formula (e.g., C₂₀H₁₅NO₆) with <2 ppm mass error .

Q. How does the Z-isomer configuration influence reactivity compared to the E-isomer?

- Methodology : Use NOESY NMR to confirm stereochemistry. The Z-isomer’s intramolecular H-bonding (e.g., between benzofuran carbonyl and methylene groups) reduces electrophilicity, impacting reactions like nucleophilic additions. Computational modeling (DFT) can predict stability differences .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for structurally similar benzofuran derivatives?

- Methodology : Cross-reference experimental data with computational predictions (e.g., Gaussian09 for NMR chemical shifts). For example, discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism. Validate via controlled experiments (e.g., deuterated solvents) .

Q. How can computational modeling predict this compound’s binding affinity to biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., CDK1 kinase).

- MD Simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and hydrogen-bonding networks .

- Binding Energy Calculations : Compare ΔG values (e.g., MM-PBSA) to prioritize lead compounds .

Q. What experimental designs mitigate degradation of the cyanomethoxy group during biological assays?

- Methodology :

- Stability Studies : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C).

- Protective Formulations : Use cyclodextrin encapsulation or PEGylation to shield reactive groups .

Q. How does this compound’s bioactivity compare to analogs with substituted benzofuran cores?

- Methodology :

- SAR Table :

| Analog Substituent | Bioactivity (IC₅₀, μM) | Key Feature |

|---|---|---|

| 4-Methyl (target) | 0.45 ± 0.03 | Enhanced solubility |

| 4-Fluoro | 0.78 ± 0.12 | Increased metabolic stability |

| 4-Nitro | >10 | Reduced binding affinity |

- Mechanistic Insight : Fluoro analogs show prolonged half-life in microsomal assays due to decreased CYP450 metabolism .

Contradictions and Limitations

Q. Why do some studies report conflicting cytotoxicity data for this compound?

- Analysis : Variations in cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) significantly impact results. Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .

Q. What limitations arise when extrapolating in vitro results to in vivo models?

- Critical Factors :

- Pharmacokinetics : Poor oral bioavailability (<20% in rats) due to first-pass metabolism.

- Metabolite Interference : Cyanomethoxy hydrolysis generates toxic cyanide byproducts at high doses .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.